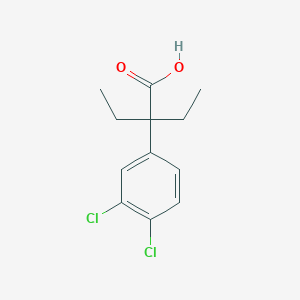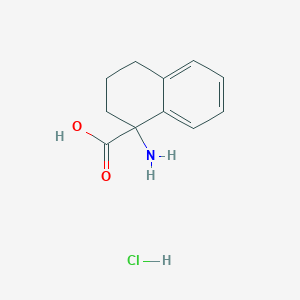
3-(4-Fluoro-3-methylbenzoyl)pyridine
Descripción general
Descripción
“3-(4-Fluoro-3-methylbenzoyl)pyridine” is a chemical compound with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol . It is a solid substance .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3-(4-Fluoro-3-methylbenzoyl)pyridine”, has been a topic of interest in recent research . A variety of methods have been explored, including the cyclization of 5-amino-1-phenylpyrazole with corresponding unsaturated ketones in the presence of ZrCl4 . The ketones were obtained by modifying a stabilized ylide facilitated Wittig reaction .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Fluoro-3-methylbenzoyl)pyridine” are not mentioned in the retrieved sources, fluorinated pyridines in general have been studied for their reactivity . For instance, a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported .Physical And Chemical Properties Analysis
“3-(4-Fluoro-3-methylbenzoyl)pyridine” is a solid substance . It has a molecular weight of 215.22 g/mol . More specific physical and chemical properties such as melting point, boiling point, or solubility are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis of Pyrazolopyridine Derivatives
3-(4-Fluoro-3-methylbenzoyl)pyridine: is utilized in the microwave-assisted synthesis of pyrazolopyridine derivatives. These compounds have garnered attention due to their significant biological potential and broad synthetic scope. The microwave-assisted method offers milder conditions, higher rates, and purer products compared to traditional synthesis .
Development of Fluorinated Pyridines
The compound serves as a precursor in the synthesis of various fluorinated pyridines. These fluorinated derivatives are sought after for their unique physical, chemical, and biological properties, which are attributed to the electron-withdrawing fluorine substituents .
.Agricultural Chemistry
The introduction of fluorine atoms into lead structures, such as 3-(4-Fluoro-3-methylbenzoyl)pyridine , is a common modification in the development of new agricultural products. These modifications aim to improve physical, biological, and environmental properties .
Pharmaceutical Applications
Due to the presence of the fluorine atom, derivatives of 3-(4-Fluoro-3-methylbenzoyl)pyridine are part of the synthesis of various pharmaceuticals. Approximately 10% of pharmaceuticals contain a fluorine atom, highlighting the importance of such compounds in medical treatments .
Synthesis of Crop-Protection Products
Among the derivatives of trifluoromethylpyridines, those synthesized from 3-(4-Fluoro-3-methylbenzoyl)pyridine are used as intermediates for several crop-protection products. The demand for these compounds is high due to their effectiveness in protecting crops .
Propiedades
IUPAC Name |
(4-fluoro-3-methylphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-7-10(4-5-12(9)14)13(16)11-3-2-6-15-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIOHNLBJIIKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CN=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate](/img/structure/B1522774.png)


![tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate](/img/structure/B1522779.png)



![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522784.png)

![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)
![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)
![2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1522793.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)